molecular formula C26H23N3O B2535819 3-(3,4-dimethylphenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866349-54-4

3-(3,4-dimethylphenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2535819
CAS No.: 866349-54-4
M. Wt: 393.49
InChI Key: HJBNRSICAUQYPF-UHFFFAOYSA-N
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Description

The compound “3-(3,4-dimethylphenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazolo[4,3-c]quinoline core, which is a polycyclic aromatic compound with nitrogen atoms. Attached to this core are a 3,4-dimethylphenyl group and a 2-methoxybenzyl group .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized using techniques such as Suzuki-Miyaura coupling, which is a common method for creating carbon-carbon bonds . The 3,4-dimethoxybenzyl group could potentially be added using a Friedel-Crafts alkylation .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure and the conditions under which it is used. The pyrazolo[4,3-c]quinoline core could potentially undergo reactions at the nitrogen atoms or the aromatic rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, and boiling point would need to be determined experimentally .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of various pyrazolo[4,3-c]quinoline derivatives, including those related to the specified compound, involves complex chemical reactions that yield compounds with potential biological activity. For instance, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which shares a structural resemblance, involves reactions that produce potent cytotoxins against various cancer cell lines, highlighting the chemical versatility and potential therapeutic applications of this chemical class (Deady et al., 2003). Similarly, Friedländer condensation has been employed to synthesize 1H-pyrazolo[3,4-b]quinolines, demonstrating the wide range of synthetic approaches available for generating complex quinoline derivatives (Tomasik et al., 1983).

Photophysical Properties and Molecular Logic Gates

Amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, including modifications that could be structurally akin to the specified compound, have been studied for their photophysical properties. These compounds exhibit solvatochromism, acidochromism, and unique fluorescence behaviors, making them suitable for applications as molecular logic gates and in photonic devices (Uchacz et al., 2016).

Ligands for Biological Targets

The potential of pyrazolo[4,3-c]quinoline derivatives as ligands for biological targets has been explored, with novel conformationally constrained derivatives synthesized for this purpose. These compounds have been investigated for their ability to interact with specific receptors, suggesting their utility in drug development and as tools for probing biological systems (Kasiotis et al., 2006).

Future Directions

The potential applications and future directions for this compound would depend on its properties and effects. It could potentially be used in areas such as medicinal chemistry, materials science, or as a building block in organic synthesis .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-5-[(2-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O/c1-17-12-13-19(14-18(17)2)25-22-16-29(15-20-8-4-7-11-24(20)30-3)23-10-6-5-9-21(23)26(22)28-27-25/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBNRSICAUQYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=CC=C5OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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